methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzothiazole core, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a carboxylic acid derivative. The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The pyrrolidine ring is incorporated through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might be used to enhance reaction rates and selectivity. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl and benzothiazole groups play crucial roles in binding to the active sites of these targets, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Shares the pyrrolidine and ester functionalities but lacks the benzothiazole and sulfonyl groups.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains the benzothiazole and sulfonyl groups but differs in the overall structure and functional groups.
Uniqueness
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole core, sulfonyl group, and pyrrolidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S3/c1-32-19(26)13-25-17-9-8-16(34(22,28)29)12-18(17)33-21(25)23-20(27)14-4-6-15(7-5-14)35(30,31)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXLCFHPWLKFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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